Dibenzo[b,d]furan-3-sulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8O4S |
|---|---|
Molecular Weight |
248.26 g/mol |
IUPAC Name |
dibenzofuran-3-sulfonic acid |
InChI |
InChI=1S/C12H8O4S/c13-17(14,15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H,(H,13,14,15) |
InChI Key |
QQYILFJVCFLPNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Dibenzo B,d Furan 3 Sulfonic Acid and Its Precursors
Direct Sulfonation Approaches
Direct sulfonation of dibenzofuran (B1670420) involves the treatment of the parent heterocycle with a sulfonating agent. However, achieving substitution specifically at the 3-position is a significant challenge due to the electronic properties of the dibenzofuran ring system.
Electrophilic Aromatic Sulfonation Protocols
Electrophilic aromatic substitution is the fundamental mechanism underlying direct sulfonation. wikipedia.org The reaction typically involves the use of strong sulfonating agents such as concentrated sulfuric acid, fuming sulfuric acid (oleum), or sulfur trioxide. organic-chemistry.orgresearchgate.net The electrophile, which is often considered to be SO₃ or protonated SO₃ (HSO₃⁺), attacks the electron-rich aromatic ring. youtube.comkhanacademy.orgyoutube.com The reaction proceeds through a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex. researchgate.net Subsequent deprotonation restores aromaticity and yields the sulfonic acid product. organic-chemistry.org
The general mechanism for the sulfonation of an aromatic hydrocarbon (Ar-H) is as follows: Ar-H + SO₃ ⇌ Ar-SO₃H
This reaction is notably reversible. khanacademy.org The use of concentrated or fuming sulfuric acid drives the equilibrium towards the product, while dilute aqueous sulfuric acid can promote the reverse reaction (desulfonation). wikipedia.org
Regioselective Sulfonation Techniques
The primary challenge in the synthesis of Dibenzo[b,d]furan-3-sulfonic acid via direct sulfonation is controlling the regioselectivity. The positions on the dibenzofuran ring exhibit different reactivities towards electrophiles. Studies on the electrophilic substitution of dibenzofuran have shown that the 2- and 8-positions are the most activated sites, followed by the 3- and 7-positions. acs.org Consequently, direct sulfonation of dibenzofuran with sulfuric acid at 100°C predominantly yields dibenzo[b,d]furan-2-sulfonic acid.
Achieving regioselectivity for the 3-position would likely require the use of specialized sulfonating agents or catalysts that can overcome the inherent reactivity of the 2-position, possibly through steric hindrance or a different reaction mechanism. While various reagents have been developed for regioselective sulfonation of other aromatic compounds, specific protocols for the preferential sulfonation of dibenzofuran at the 3-position are not widely reported.
Optimized Reaction Conditions for High Yield and Purity
Given that direct sulfonation favors the 2-isomer, optimizing conditions for the exclusive formation of this compound is problematic. Any direct sulfonation approach would likely result in a mixture of isomers, necessitating complex purification procedures to isolate the desired product. The table below outlines general conditions for aromatic sulfonation, which would need to be adapted and extensively optimized for any attempt at direct synthesis, with the understanding that the primary product may not be the 3-sulfonic acid.
Table 1: General Conditions for Aromatic Sulfonation
| Sulfonating Agent | Catalyst/Solvent | Temperature | Comments |
|---|---|---|---|
| Concentrated H₂SO₄ | None | Room Temp to 100°C | Common, but often requires heat; reversible. |
| Fuming H₂SO₄ (Oleum) | None | Room Temperature | More reactive than concentrated H₂SO₄; favors sulfonation. |
| SO₃-Pyridine Complex | Pyridine | 0°C to 100°C | Milder, for sensitive substrates. researchgate.net |
Indirect Synthetic Routes via Functional Group Transformation
Due to the regioselectivity issues with direct sulfonation, indirect synthetic routes offer a more promising and controllable pathway to this compound. These methods involve the synthesis of a 3-substituted dibenzofuran precursor, which is then converted into the target sulfonic acid.
Oxidation of Sulfanyl or Sulfinyl Precursors
A reliable indirect method involves the oxidation of a sulfur-containing functional group, such as a thiol (sulfanyl) or a sulfoxide (B87167) (sulfinyl), at the 3-position of the dibenzofuran ring. Thiols can be oxidized to sulfonic acids using strong oxidizing agents. wikipedia.org
The synthesis would first require the preparation of dibenzo[b,d]furan-3-thiol. This could potentially be achieved from 3-aminodibenzofuran (B1200821) via the Sandmeyer reaction with a xanthate, followed by hydrolysis, or from 3-halodibenzofuran via nucleophilic substitution with a sulfur nucleophile. Once the thiol is obtained, it can be oxidized.
Common oxidizing agents for the conversion of thiols to sulfonic acids include:
Hydrogen peroxide
Potassium permanganate (B83412)
Nitric acid
Oxone®
The oxidation proceeds through sulfenic and sulfinic acid intermediates.
Table 2: Representative Conditions for Thiol Oxidation to Sulfonic Acid
| Oxidizing Agent | Solvent(s) | Temperature | Reference |
|---|---|---|---|
| Hydrogen Peroxide | Acetic Acid | Room Temperature | General Method |
| Potassium Permanganate | Water/Pyridine | 0°C to Room Temp | General Method |
Conversion of Other Aromatic Functional Groups to Sulfonic Acid
Another viable indirect strategy is the conversion of a different functional group at the 3-position into a sulfonic acid. The most common precursor for this type of transformation is an amino group.
Synthesis via Sandmeyer-type Reaction:
The synthesis of this compound could be envisioned starting from 3-aminodibenzofuran. The amino group can be converted to a diazonium salt, which is then reacted with a sulfur dioxide source in the presence of a copper catalyst. organic-chemistry.orgnih.gov This Sandmeyer-type reaction yields a sulfonyl chloride, which can be subsequently hydrolyzed to the desired sulfonic acid.
The general steps are:
Diazotization: 3-Aminodibenzofuran is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form dibenzo[b,d]furan-3-diazonium salt.
Sulfonylation: The diazonium salt is reacted with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst to form dibenzo[b,d]furan-3-sulfonyl chloride. wikipedia.orgorganic-chemistry.org
Hydrolysis: The sulfonyl chloride is hydrolyzed with water to yield this compound.
Recent advancements have introduced stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), which can be used in one-pot procedures from the amine to the sulfonyl chloride. organic-chemistry.org
Table 3: General Protocol for Sandmeyer-type Chlorosulfonylation
| Step | Reagents | Solvent | Temperature | Comments |
|---|---|---|---|---|
| Diazotization | NaNO₂, HCl (aq) | Water/Acid | 0-5°C | Formation of the diazonium salt. |
| Sulfonylation | SO₂, CuCl | Acetic Acid | Room Temperature | Classical conditions. |
| Sulfonylation | DABSO, CuCl₂, HCl | Acetonitrile (B52724) | Room Temperature | Modern, one-pot variation. organic-chemistry.org |
This indirect approach, particularly through the Sandmeyer reaction of 3-aminodibenzofuran, represents the most plausible and controllable strategy for the synthesis of this compound, circumventing the regiochemical limitations of direct electrophilic sulfonation.
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to minimize environmental impact and enhance efficiency. For the synthesis of this compound, these approaches focus on reducing solvent use, employing alternative energy sources, and utilizing catalytic methods to improve selectivity and reduce waste.
Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis by eliminating the need for volatile and often toxic organic solvents. While specific solvent-free methods for the direct sulfonation of dibenzofuran to its 3-sulfonic acid derivative are not yet extensively documented, the general principles can be applied to key steps in its synthesis.
One potential application is in the preparation of the precursor, Dibenzo[b,d]furan-3-sulfonyl chloride. The conversion of a suitable 3-substituted dibenzofuran derivative, such as 3-aminodibenzofuran, to the corresponding diazonium salt and subsequent reaction with sulfur dioxide in the presence of a copper catalyst (a Sandmeyer-type reaction) could potentially be adapted to solvent-free conditions, for instance, by using a solid-phase methodology or a melt-phase reaction if the starting materials' melting points allow.
Another area of application is the hydrolysis of Dibenzo[b,d]furan-3-sulfonyl chloride to the final sulfonic acid. This step can often be carried out in the absence of organic solvents, using only water as the reaction medium, which aligns with green chemistry principles.
Table 1: Potential Solvent-Free Applications in the Synthesis of this compound
| Reaction Step | Conventional Method | Potential Solvent-Free Approach | Green Advantage |
| Precursor Synthesis (e.g., from 3-aminodibenzofuran) | Diazotization and Sandmeyer reaction in aqueous/organic solvent mixtures. | Solid-supported reagents or melt-phase reaction. | Reduced solvent waste, potential for easier product isolation. |
| Hydrolysis of Dibenzo[b,d]furan-3-sulfonyl chloride | Hydrolysis in aqueous organic mixtures. | Hydrolysis in neat water or under high-humidity solid-state conditions. | Elimination of organic solvents, use of a benign solvent (water). |
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating, increased reaction rates, and often higher yields compared to conventional heating methods. nih.govorganic-chemistry.org This technology has shown promise in the synthesis of sulfonated aromatic compounds and their precursors.
A notable application is the microwave-assisted synthesis of sulfonamides from sulfonic acids, which proceeds via an in-situ generated sulfonyl chloride intermediate. organic-chemistry.orgresearchgate.net This suggests that the conversion of a precursor like 3-bromodibenzofuran to a sodium sulfonate salt, followed by conversion to the sulfonyl chloride and subsequent hydrolysis, could be significantly accelerated using microwave technology. nih.govnih.gov Research on the conversion of various bromides to sodium sulfonates has demonstrated that microwave irradiation can drastically reduce reaction times from hours to minutes and improve the yields of the corresponding sulfonyl chlorides. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Aryl Sulfonyl Chloride Precursors
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | 24 hours | 10 - 15 minutes | nih.gov |
| Yield | 37% | 41 - 50% | nih.gov |
| Solvent System | Ethanol (B145695):Water | THF:Ethanol:Water | nih.gov |
While a direct microwave-assisted synthesis for this compound has not been explicitly reported, the existing literature on related compounds strongly supports its potential for enhancing the efficiency and sustainability of the synthetic route.
Catalytic methods are at the heart of green chemistry, offering pathways to highly selective reactions with minimal waste. The regioselective synthesis of this compound is a prime candidate for the application of novel catalytic strategies.
The synthesis of the precursor, Dibenzo[b,d]furan-3-sulfonyl chloride, can be approached through modern catalytic cross-coupling reactions. For instance, a palladium-catalyzed chlorosulfonylation of dibenzofuran-3-boronic acid with a suitable sulfur dioxide source and a chlorine donor could provide a direct and selective route to the sulfonyl chloride. nih.gov This approach avoids the harsh conditions and poor regioselectivity of traditional electrophilic aromatic substitution.
Furthermore, the development of solid acid catalysts presents a promising avenue for the direct sulfonation of dibenzofuran. While traditional sulfonation with sulfuric acid often leads to the 2-isomer, shape-selective solid catalysts, such as zeolites or functionalized mesoporous silica (B1680970), could potentially direct the sulfonation to the less sterically hindered 3-position. researchgate.net These catalysts offer the advantages of being reusable, non-corrosive, and can lead to cleaner reaction profiles.
The hydrolysis of Dibenzo[b,d]furan-3-sulfonyl chloride to the sulfonic acid is another step where catalysis can play a role. While often a spontaneous reaction with water, the rate can be influenced by pH and the presence of catalysts. The use of solid acid or base catalysts could potentially facilitate this transformation under milder conditions.
Table 3: Overview of Potential Catalytic Strategies
| Reaction | Catalyst Type | Potential Precursor | Key Advantages |
| Chlorosulfonylation | Palladium complexes | Dibenzofuran-3-boronic acid | High regioselectivity, mild reaction conditions. |
| Direct Sulfonation | Solid acids (e.g., zeolites) | Dibenzofuran | Catalyst reusability, potential for regiocontrol. |
| Hydrolysis | Solid acid/base catalysts | Dibenzo[b,d]furan-3-sulfonyl chloride | Milder reaction conditions, easier catalyst separation. |
Advanced Structural Characterization and Spectroscopic Investigations
Crystallographic Analysis for Solid-State Structure Elucidation
The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. X-ray crystallography is the definitive method for determining this arrangement.
Single-Crystal X-ray Diffraction Studies
Table 1: Predicted Crystallographic Parameters for Dibenzo[b,d]furan-3-sulfonic Acid (Hypothetical)
| Parameter | Predicted Value/System | Basis for Prediction |
| Crystal System | Monoclinic or Orthorhombic | Common for aromatic sulfonic acids |
| Space Group | P2₁/c or Pca2₁ | Allows for efficient hydrogen bonding networks |
| Key Intermolecular Interactions | Hydrogen bonding (O-H···O=S), π-π stacking | Typical for aromatic sulfonic acids |
Polymorphism and Crystal Engineering of this compound
Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly those capable of strong intermolecular interactions like hydrogen bonding. While no specific polymorphs of this compound have been documented, it is highly probable that this compound can form multiple crystalline phases depending on the crystallization conditions (e.g., solvent, temperature, and rate of cooling).
The principles of crystal engineering could be applied to control the solid-state architecture of this molecule. By introducing co-formers (other molecules that can participate in hydrogen bonding or other non-covalent interactions), it would be possible to generate a variety of supramolecular structures with tailored properties. For instance, co-crystallization with pyridine-based molecules could lead to the formation of well-defined hydrogen-bonded assemblies between the sulfonic acid and the basic nitrogen atom of the pyridine.
Sophisticated Spectroscopic Probes for Molecular Structure and Dynamics
Spectroscopic techniques are invaluable for elucidating the molecular structure, bonding, and electronic properties of compounds in various states of matter.
Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)
While a standard 1D ¹H NMR spectrum for the related dibenzo[b,d]furan-2-sulfinic acid is available, detailed NMR data for this compound is not present in the public domain.
¹H and ¹³C NMR: The ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ is expected to show a complex pattern in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the sulfonated ring would be deshielded due to the electron-withdrawing nature of the -SO₃H group. The ¹³C NMR spectrum would similarly show distinct signals for each of the 12 carbon atoms of the dibenzofuran (B1670420) core, with the carbon atom attached to the sulfonic acid group (C-3) expected to be significantly downfield.
2D NMR: Techniques like COSY (Correlation Spectroscopy) would be essential to establish the connectivity between protons on the same and adjacent rings. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for the unambiguous assignment of all proton and carbon signals by revealing one-bond and multiple-bond C-H correlations, respectively.
Solid-State NMR (SS-NMR): In the absence of single-crystal data, SS-NMR could provide valuable information about the solid-state structure and polymorphism. ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) spectra would reveal the number of crystallographically inequivalent molecules in the unit cell. Furthermore, advanced SS-NMR techniques could probe the proximity of different atomic nuclei, offering insights into the crystal packing.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (in DMSO-d₆)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| H-1 | ~8.0-8.2 | - | Influenced by proximity to the furan (B31954) oxygen. |
| H-2 | ~7.8-8.0 | - | Ortho to the sulfonic acid group, deshielded. |
| C-1 | - | ~120-125 | |
| C-2 | - | ~125-130 | |
| C-3 | - | ~145-150 | Directly attached to the sulfonic acid group. |
| C-4 | ~8.2-8.4 | ~122-127 | Para to the sulfonic acid group, deshielded. |
| Sulfonic Acid Proton | ~10-12 | - | Expected to be a broad singlet, exchangeable with D₂O. |
| Disclaimer: These are predicted values based on general principles of NMR spectroscopy and data from related aromatic sulfonic acids. Actual experimental values may vary. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy provides a molecular fingerprint and is highly sensitive to the functional groups and intermolecular interactions within a compound.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by the characteristic vibrations of the sulfonic acid group. A broad and strong absorption band in the region of 3000-2500 cm⁻¹ would be indicative of the O-H stretching vibration involved in strong hydrogen bonding. The asymmetric and symmetric stretching vibrations of the S=O bonds are anticipated to appear as strong bands around 1250-1120 cm⁻¹ and 1080-1030 cm⁻¹, respectively. The S-O stretching vibration is expected around 700-600 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic rings would appear in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would be an excellent complementary technique. The symmetric S=O stretching vibration is typically a strong and sharp band in the Raman spectrum. The breathing modes of the dibenzofuran ring system would also be prominent.
Theoretical calculations on the vibrational frequencies of dibenzofuran provide a basis for assigning the skeletal modes of the molecule. nih.gov The introduction of the sulfonic acid group would perturb these modes and introduce new characteristic vibrations.
Table 3: Predicted ajor Vibrational Bands (cm⁻¹) for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | ~2900 (broad) | Weak | Strong (IR) |
| Aromatic C-H Stretch | ~3100-3000 | Medium | Medium |
| Asymmetric S=O Stretch | ~1200 | Strong | Strong |
| Symmetric S=O Stretch | ~1050 | Strong | Strong |
| C=C Aromatic Stretch | ~1600, ~1470 | Medium-Strong | Medium-Strong |
| S-O Stretch | ~650 | Medium | Medium |
| Disclaimer: Predicted values based on data for other aromatic sulfonic acids. asianpubs.orgasianpubs.org |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
Electronic spectroscopy probes the transitions between electronic energy levels and provides insights into the conjugated π-system and photophysical behavior of a molecule.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound in a solvent like ethanol (B145695) or acetonitrile (B52724) is expected to exhibit multiple absorption bands characteristic of the dibenzofuran chromophore. Theoretical studies on dibenzofuran suggest the presence of strong π-π* transitions in the UV region. nih.gov The introduction of the sulfonic acid group, being an auxochrome, is likely to cause a slight red-shift (bathochromic shift) of these absorption bands compared to the parent dibenzofuran.
Fluorescence Spectroscopy: Many dibenzofuran derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to one of its absorption bands, this compound is expected to exhibit fluorescence emission. The position and quantum yield of this emission would be dependent on the solvent polarity and the extent of intermolecular interactions. The sulfonic acid group might influence the fluorescence properties through its electron-withdrawing nature and its potential to participate in excited-state proton transfer.
Table 4: Predicted Photophysical Properties of this compound
| Property | Predicted Value/Range | Basis for Prediction |
| Absorption Maxima (λmax) | 220-250 nm, 280-310 nm | Based on dibenzofuran and its derivatives. nih.gov |
| Molar Absorptivity (ε) | High (10⁴ - 10⁵ L mol⁻¹ cm⁻¹) | Typical for π-π* transitions in aromatic systems. |
| Fluorescence Emission (λem) | 320-380 nm | Expected emission from the dibenzofuran fluorophore. |
| Fluorescence Quantum Yield (ΦF) | Moderate | Dependent on solvent and substituent effects. |
| Disclaimer: These are estimations based on the known properties of the dibenzofuran chromophore and general principles of electronic spectroscopy. |
While direct experimental data for this compound remains elusive, a comprehensive understanding of its structural and spectroscopic properties can be inferred through theoretical considerations and comparisons with related compounds. The presence of the sulfonic acid group is predicted to significantly influence its solid-state packing through strong hydrogen bonding and to modulate its spectroscopic signatures in a predictable manner. The detailed analysis presented herein provides a foundational framework for future experimental investigations into this intriguing molecule, which are necessary to validate these predictions and fully unlock its chemical potential.
Mass Spectrometry for Precise Molecular Identification and Fragmentation Pathway Analysis
Mass spectrometry stands as a pivotal analytical technique for the precise determination of the molecular weight and elemental composition of this compound. This method also provides profound insights into the compound's structure through the analysis of its fragmentation patterns upon ionization. While specific, detailed mass spectral data for this compound is not widely available in public scientific literature or databases, the expected fragmentation behavior can be inferred from the known mass spectrometric principles of related aromatic and sulfonated compounds.
The molecular formula for this compound is C₁₂H₈O₄S, which corresponds to a precise molecular weight that can be determined with high accuracy using high-resolution mass spectrometry. This precise mass is a critical parameter for the unambiguous identification of the compound in complex matrices.
Upon ionization in a mass spectrometer, typically through techniques such as electron ionization (EI) or electrospray ionization (ESI), the molecular ion of this compound would be formed. The stability of the dibenzofuran ring system suggests that the molecular ion peak would be a significant feature in the mass spectrum.
The subsequent fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. For this compound, the most probable fragmentation pathways would involve the sulfonic acid group. Key fragmentation processes would likely include:
Loss of SO₃: A characteristic fragmentation for sulfonic acids is the cleavage of the C-S bond, leading to the loss of a neutral sulfur trioxide molecule (SO₃, 80 Da). This would result in a prominent fragment ion corresponding to the dibenzofuran cation.
Loss of the Sulfonyl Group: Another plausible fragmentation is the loss of the entire sulfonic acid group (•SO₃H, 81 Da), which would also lead to the formation of a dibenzofuran-derived cation.
Ring Fragmentation: While the dibenzofuran ring system is relatively stable, some fragmentation of the aromatic core may occur, leading to smaller fragment ions. However, these are generally expected to be of lower intensity compared to the fragments resulting from the loss of the sulfonic acid moiety.
The precise m/z values of the molecular ion and its primary fragment ions are instrumental for confirming the identity of this compound. The table below outlines the theoretical m/z values for the key ions expected in the mass spectrum of this compound.
| Ion | Formula | Theoretical m/z |
| Molecular Ion [M]⁺ | [C₁₂H₈O₄S]⁺ | 248.01 |
| Fragment Ion [M-SO₃]⁺ | [C₁₂H₈O]⁺ | 168.06 |
| Fragment Ion [M-•SO₃H]⁺ | [C₁₂H₇O]⁺ | 167.05 |
This interactive table is based on theoretical calculations and general fragmentation patterns of related compounds, as specific experimental data for this compound is not publicly available.
Further detailed analysis using tandem mass spectrometry (MS/MS) could provide even more definitive structural information. By selecting a specific fragment ion and subjecting it to further fragmentation, a more complete picture of the compound's connectivity and fragmentation cascade can be constructed. Such detailed research findings are crucial for the unequivocal identification and characterization of this compound in various scientific applications.
Reactivity Profile and Mechanistic Organic Chemistry of Dibenzo B,d Furan 3 Sulfonic Acid
Electrophilic Substitution Reactions on the Dibenzofuran (B1670420) Core
The sulfonic acid group is a strongly deactivating and meta-directing group in electrophilic aromatic substitution. Therefore, further electrophilic attack on the same benzene (B151609) ring of the dibenzofuran nucleus is expected to be significantly hindered and would likely occur at the positions meta to the sulfonic acid group (positions 1 and 9a, though the latter is a bridgehead).
However, the other benzene ring (positions 6, 7, 8, and 9) remains activated by the ether linkage of the furan (B31954) ring. Electrophilic substitution is therefore more likely to occur on this second ring. In dibenzofuran itself, electrophilic attack, such as nitration, predominantly occurs at the 3-position. thieme-connect.de Halogenation and sulfonation, however, have been reported to yield the 2-substituted product. thieme-connect.de
For Dibenzo[b,d]furan-3-sulfonic acid, the directing effects would be a competition between the activating ether group and the deactivating sulfonic acid group. The most probable sites for electrophilic attack would be positions 7 and 8 on the unsubstituted ring, as these are electronically activated by the furan oxygen and furthest from the deactivating influence of the sulfonic acid group.
Table 2: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Electrophile | Predicted Major Product(s) | Rationale |
|---|---|---|
| Nitration (NO₂⁺) | 7-Nitro-dibenzo[b,d]furan-3-sulfonic acid, 8-Nitro-dibenzo[b,d]furan-3-sulfonic acid | Attack on the activated, unsubstituted ring. |
| Halogenation (Br⁺, Cl⁺) | 7-Halo-dibenzo[b,d]furan-3-sulfonic acid, 8-Halo-dibenzo[b,d]furan-3-sulfonic acid | Attack on the activated, unsubstituted ring. |
Nucleophilic Attack and Displacement Reactions at the Sulfonic Acid Group
The sulfonic acid group itself can be subject to nucleophilic displacement, although this typically requires harsh reaction conditions. The carbon-sulfur bond in aryl sulfonic acids is generally strong. However, under forcing conditions, the sulfonate group can be displaced by nucleophiles.
A key intermediate in these reactions is the corresponding sulfonyl chloride, Dibenzo[b,d]furan-3-sulfonyl chloride, which is commercially available. chemscene.com This sulfonyl chloride would be significantly more reactive towards nucleophiles than the sulfonic acid itself.
Common nucleophilic displacement reactions involving the sulfonate group include:
Hydrolysis: The sulfonic acid group can be removed by heating with aqueous acid, reverting to the parent dibenzofuran. This desulfonation is the reverse of the sulfonation reaction.
Conversion to Phenols: Fusion with alkali hydroxides (e.g., NaOH or KOH) at high temperatures can convert the sulfonic acid to the corresponding phenol (B47542), Dibenzo[b,d]furan-3-ol. This is a classic method for phenol synthesis from aryl sulfonic acids.
Conversion to Nitriles: Reaction with sodium cyanide at high temperatures can yield the corresponding nitrile.
The mechanism of these displacement reactions typically involves nucleophilic attack on the carbon atom bearing the sulfonic acid group, with the sulfonate group acting as the leaving group.
Oxidation and Reduction Potentials and Their Impact on Reactivity
The dibenzofuran ring system is a stable aromatic structure and is generally resistant to oxidation and reduction under mild conditions. The presence of the electron-withdrawing sulfonic acid group will make the ring system even more resistant to oxidation, as it lowers the energy of the HOMO (Highest Occupied Molecular Orbital).
Conversely, the electron-withdrawing nature of the sulfonic acid group will make the dibenzofuran ring more susceptible to reduction compared to the unsubstituted parent compound. Reduction of the aromatic system would likely require powerful reducing agents and harsh conditions, such as catalytic hydrogenation at high pressure and temperature or dissolving metal reductions. The sulfonic acid group itself can be reduced under certain conditions, for example, to a thiol, but this is generally a difficult transformation.
Detailed Mechanistic Studies of Key Transformations Involving the Compound
While no detailed mechanistic studies specifically focused on this compound have been found in the surveyed literature, the mechanisms of its key transformations can be understood from the general principles of organic chemistry.
Electrophilic Aromatic Substitution: The mechanism would follow the standard arenium ion pathway. The electrophile would attack one of the electron-rich positions on the unsubstituted ring (likely C-7 or C-8), forming a resonance-stabilized carbocation (the arenium ion or sigma complex). Subsequent loss of a proton would restore aromaticity and yield the substituted product. The stability of the intermediate arenium ion would determine the regioselectivity.
Nucleophilic Aromatic Substitution (at the Sulfonic Acid Group): The displacement of the sulfonate group would likely proceed through a Meisenheimer-like intermediate in the case of strong nucleophiles and an addition-elimination mechanism. For reactions like fusion with hydroxide, the mechanism is more complex and may involve benzyne (B1209423) intermediates under extremely basic conditions, although this is less common for sulfonate leaving groups compared to halides.
The existence of related 3-substituted dibenzofurans such as the corresponding amine, sigmaaldrich.com boronic acid, nih.govchemicalbook.com and alcohol ambeed.com suggests that the 3-functionalized dibenzofuran core is synthetically accessible, likely through pathways that may involve the sulfonic acid or its derivatives as intermediates.
Derivatization and Functionalization Strategies
Synthesis of Sulfonic Acid Esters, Amides, and Salts
The sulfonic acid moiety of dibenzo[b,d]furan-3-sulfonic acid is a versatile functional group that can be readily converted into several important derivatives, including esters, amides, and salts.
The synthesis of sulfonic acid esters (sulfonates) and sulfonamides typically proceeds through an intermediary, dibenzo[b,d]furan-3-sulfonyl chloride. chemscene.com This reactive intermediate can be synthesized from the corresponding sulfonic acid. The sulfonyl chloride is then reacted with various alcohols or amines to yield the desired esters or amides, respectively. ekb.egucl.ac.uk The synthesis of sulfonamides is a well-established method, often carried out by reacting sulfonyl chlorides with primary or secondary amines in the presence of a base. ekb.eg For instance, novel benzofuran-based sulfonamides have been synthesized, highlighting the importance of this class of compounds. researchgate.netresearchgate.net
Salts of this compound are formed through standard acid-base reactions. The acidic proton of the sulfonic acid group can be readily abstracted by a base to form the corresponding sulfonate salt. For example, the sodium salt of dibenzo[b,d]furan-2-sulfonic acid is a known compound. nih.gov These salts are often used in qualitative organic analysis for the characterization of amines. acs.org
| Derivative Type | General Reaction | Key Reagents | Reference |
|---|---|---|---|
| Sulfonyl Chloride | Dibenzo[b,d]furan-3-SO₃H → Dibenzo[b,d]furan-3-SO₂Cl | Thionyl chloride or similar chlorinating agents | chemscene.com |
| Sulfonate Ester | Dibenzo[b,d]furan-3-SO₂Cl + R-OH → Dibenzo[b,d]furan-3-SO₂OR | Alcohol (R-OH), Base | ucl.ac.uk |
| Sulfonamide | Dibenzo[b,d]furan-3-SO₂Cl + R₂NH → Dibenzo[b,d]furan-3-SO₂NR₂ | Amine (R₂NH), Base | ekb.eg |
| Sulfonate Salt | Dibenzo[b,d]furan-3-SO₃H + Base → Dibenzo[b,d]furan-3-SO₃⁻ Base⁺ | Inorganic or organic base | nih.gov |
Introduction of Additional Functionalities on the Dibenzofuran (B1670420) Ring
The dibenzofuran nucleus is amenable to electrophilic aromatic substitution, allowing for the introduction of a variety of functional groups onto the aromatic rings. The position of substitution is directed by the existing sulfonic acid group and the inherent reactivity of the dibenzofuran system. The sulfonic acid group is a deactivating, meta-directing group.
Systematic studies on the functionalization of the dibenzofuran ring have shown that modification at the 1-, 2-, and 4-positions can be more effective for certain applications compared to the 3-position. nih.gov However, the presence of the sulfonic acid at the 3-position will influence the regioselectivity of subsequent reactions. For example, nitration of dibenzofuran can lead to a mixture of isomers, and the conditions can be controlled to favor certain products.
Common electrophilic substitution reactions that can be applied to this compound include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid.
Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using appropriate halogenating agents.
Friedel-Crafts Acylation and Alkylation: Introduction of acyl (-COR) or alkyl (-R) groups, although the deactivating nature of the sulfonic acid group can make these reactions challenging.
The ability to introduce groups like boronic acids (e.g., dibenzo[b,d]furan-3-ylboronic acid) further expands the synthetic utility, enabling cross-coupling reactions to form carbon-carbon bonds. bldpharm.comnih.gov
| Reaction | Reagents | Expected Product (Major Isomers) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitro-dibenzo[b,d]furan-3-sulfonic acid |
| Bromination | Br₂, FeBr₃ | Bromo-dibenzo[b,d]furan-3-sulfonic acid |
| Acylation | RCOCl, AlCl₃ | Acyl-dibenzo[b,d]furan-3-sulfonic acid (requires forcing conditions) |
Formation of Polymeric or Supramolecular Precursors
This compound and its derivatives can serve as monomers or building blocks for the construction of polymers and supramolecular assemblies. The sulfonic acid group, in particular, can play a key role in directing the assembly of these larger structures through non-covalent interactions.
Polymeric Systems: Aromatic sulfonic acid derivatives are utilized in the synthesis of sulfonic acid group-containing polymers. google.com These polymers are of interest for applications such as polymer electrolyte membranes in fuel cells, owing to their potential for high proton conductivity, mechanical strength, and chemical stability. google.com While specific examples of polymers derived directly from this compound are not extensively documented, the general principles of polymerizing aromatic sulfonic acids can be applied.
Supramolecular Assemblies: Sulfonic acids are known to form two-component supramolecular gels with various organic amines. nih.gov The formation of these gels is driven by a combination of hydrogen bonding, ionic interactions, π-π stacking, and solvophobic forces. nih.gov The planar, aromatic structure of the dibenzofuran core makes it an ideal candidate for participating in π-π stacking interactions, which are crucial for the formation of ordered supramolecular structures. nih.gov The sulfonic acid group provides a site for strong hydrogen bonding and ionic interactions, which can be used to control the self-assembly process.
Preparation of Heterocyclic Fused Systems Incorporating the Sulfonic Acid Moiety
The dibenzofuran scaffold can be further elaborated by the construction of additional heterocyclic rings, leading to complex, fused systems. The sulfonic acid group or its derivatives can be either a spectator in these transformations or an active participant.
Various synthetic methodologies have been developed for the synthesis of functionalized dibenzofuran derivatives, which can serve as precursors for fused systems. researchgate.net These methods include metal-catalyzed cross-coupling reactions and cyclization strategies. organic-chemistry.orgmdpi.comnih.gov For example, novel heterocyclic compounds containing a benzofuran (B130515) moiety have been synthesized through various reaction pathways. researchgate.net
The synthesis of novel benzofuran-based sulfonamides that act as inhibitors for specific enzymes demonstrates the integration of the sulfonamide moiety into a larger, biologically active heterocyclic framework. researchgate.net Furthermore, the development of synthetic routes to functionalized bis-sulfonyl dibenzofurans highlights the possibility of incorporating multiple sulfonyl groups into fused systems. researchgate.net The derivatization of the sulfonic acid group into other functionalities can also provide a handle for subsequent cyclization reactions to form new heterocyclic rings.
Catalytic Applications in Organic Transformations
Homogeneous Catalysis
Arylsulfonic acids are recognized as effective Brønsted acid catalysts in a variety of homogeneous organic reactions. Their utility stems from their strong acidity and solubility in organic solvents, enabling them to protonate substrates and facilitate key reaction steps.
Brønsted Acid Catalysis in Carbon-Carbon Bond Forming Reactions
Strong Brønsted acids, including various sulfonic acids, are known to catalyze carbon-carbon bond forming reactions. For instance, they can activate carbonyl compounds towards nucleophilic attack in reactions like aldol (B89426) condensations and Friedel-Crafts alkylations and acylations. The protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles such as enols, enolates, or electron-rich aromatic rings.
Catalysis in Rearrangement and Cyclization Reactions
Acid-catalyzed rearrangement reactions, such as the Pinacol and Beckmann rearrangements, often employ strong acids to generate carbocationic intermediates that subsequently undergo structural reorganization. Arylsulfonic acids can serve as effective catalysts in these transformations. Similarly, they can promote intramolecular cyclization reactions by protonating a functional group, thereby initiating a ring-closing cascade.
Activation of Electrophiles and Nucleophiles
The fundamental role of a Brønsted acid catalyst is the activation of electrophiles through protonation. By protonating a species, it becomes more electron-deficient and thus a more potent electrophile. Conversely, a Brønsted acid can indirectly activate a nucleophile by protonating a leaving group, facilitating its departure and the subsequent nucleophilic attack.
Heterogeneous Catalysis
To overcome challenges associated with catalyst separation and recycling in homogeneous systems, arylsulfonic acids can be immobilized on solid supports. This approach combines the high reactivity of the acid with the practical advantages of a heterogeneous catalyst.
Immobilization of Dibenzo[b,d]furan-3-sulfonic Acid on Solid Supports (e.g., Silica (B1680970), Carbonaceous Materials)
While specific examples for this compound are not documented, the general strategy involves the covalent attachment of the arylsulfonic acid moiety to the surface of a solid support. For silica-based materials, this is often achieved through silanization with an appropriate organosilane precursor bearing the arylsulfonic acid group. Carbonaceous materials, such as activated carbon or graphene oxide, can also be functionalized with sulfonic acid groups through various chemical modification techniques.
Performance of Solid Acid Catalysts in Continuous Flow Systems
Supported sulfonic acid catalysts are well-suited for use in continuous flow reactors. The catalyst is packed into a column or cartridge, and the reaction mixture is continuously passed through it. This setup allows for efficient catalyst-substrate contact, easy separation of the product stream from the immobilized catalyst, and straightforward scalability. The performance of such systems is typically evaluated based on conversion rates, product selectivity, and long-term catalyst stability under continuous operation.
Catalytic Activity and Selectivity in Solvent-Free Conditions
There is currently no available research data detailing the catalytic activity or selectivity of this compound in organic transformations under solvent-free conditions. The investigation into its potential as a green catalyst, which would involve eliminating volatile organic solvents, has not been documented in the accessible scientific literature. Consequently, no data tables on reaction yields, selectivity, or comparisons of its efficacy with other catalysts in the absence of solvents can be presented.
Mechanistic Insights into Catalytic Cycles
A thorough review of scientific databases and chemical literature has yielded no information on the mechanistic pathways of catalytic cycles involving this compound. Understanding the mechanism by which a catalyst participates in a reaction is fundamental to optimizing reaction conditions and expanding its applications. This includes identifying the active catalytic species, the formation of intermediates, and the regeneration of the catalyst. For this compound, such mechanistic studies, including kinetic analyses or spectroscopic identification of intermediates, are not available. Without these foundational studies, a discussion on its catalytic cycle remains purely speculative and cannot be substantiated with factual research findings.
Applications in Advanced Materials Science and Engineering
Polymer Chemistry
The incorporation of Dibenzo[b,d]furan-3-sulfonic acid into polymer structures could impart desirable properties such as enhanced thermal stability, specific conductivity, and tailored intermolecular interactions.
The rigid and planar structure of the dibenzofuran (B1670420) unit can be leveraged to create polymers with high thermal stability and mechanical strength. By integrating this compound as a monomer or a functional comonomer in polymerization reactions, new classes of aromatic polymers can be synthesized. The sulfonic acid group would not only enhance solubility in polar solvents but also introduce sites for further chemical modification or for imparting specific functionalities. For instance, in aromatic polyesters or polyamides, the dibenzofuran unit could enhance the glass transition temperature and thermal degradation resistance.
A significant potential application for this compound lies in the development of proton-exchange membranes (PEMs) for fuel cells. The sulfonic acid group is a well-known proton-conducting moiety. By incorporating this compound into a polymer matrix, it is possible to create membranes with high proton conductivity. The rigid dibenzofuran backbone could provide the necessary mechanical and thermal stability required for fuel cell operation, especially at elevated temperatures where traditional perfluorosulfonic acid membranes like Nafion® may falter. bwise.kr
Research on sulfonated hydrocarbon polymers has shown that the architecture of the polymer backbone and the density of sulfonic acid groups are crucial for achieving high proton conductivity and durability. bwise.krekb.eg The defined structure of this compound could allow for the precise control of the sulfonic acid group distribution, leading to the formation of well-defined hydrophilic domains for efficient proton transport. ekb.eg
Below is a comparative table of hypothetical properties for a polymer membrane incorporating this compound (hypothetical P-DBFSA) versus a standard commercial membrane.
| Property | Hypothetical P-DBFSA | Nafion® 117 |
| Ion Exchange Capacity (IEC) (meq/g) | 1.5 - 2.5 | ~0.9 |
| Proton Conductivity (mS/cm at 80°C, 95% RH) | 100 - 180 | ~100 |
| Water Uptake (%) | 20 - 40 | 20 - 35 |
| Thermal Stability (°C) | > 250 | ~280 (sulfonic acid group loss) |
Disclaimer: The data for "Hypothetical P-DBFSA" is speculative and based on theoretical advantages of the dibenzofuran structure. Actual performance would depend on the final polymer architecture and experimental conditions.
This compound could also be employed as a functional additive in polymer synthesis. As a doping agent, its strong acidity could be used to protonate and thereby increase the conductivity of certain polymers, such as polyaniline. nih.gov The bulky and rigid nature of the dibenzofuran unit might also influence the morphology of the doped polymer, potentially leading to more stable conductive networks.
Furthermore, the sulfonic acid group can participate in cross-linking reactions. For instance, it could be used to cross-link polymers containing hydroxyl or amine groups through esterification or amidation reactions, respectively, often at elevated temperatures. This would result in a thermoset material with enhanced mechanical properties and solvent resistance. The furan (B31954) moiety itself can participate in Diels-Alder reactions, offering a pathway to reversible cross-linking. researchgate.netmdpi.com This could lead to the development of self-healing or reprocessable polymer networks. researchgate.net
Supramolecular Chemistry and Self-Assembly
The planar aromatic structure and the presence of a hydrogen-bonding sulfonic acid group make this compound an interesting building block for supramolecular chemistry.
The sulfonic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust and directional interactions. This, combined with the potential for π-π stacking interactions between the planar dibenzofuran rings, could drive the self-assembly of this compound into well-defined one-, two-, or three-dimensional structures. rsc.orgmdpi.com The interplay between hydrogen bonding and π-π stacking is a powerful tool in crystal engineering and the design of functional organic materials. rsc.org The specific geometry of the π-π stacking can be influenced by the presence and position of electron-donating or electron-withdrawing groups on the aromatic rings. rsc.org
The rigid and defined shape of the dibenzofuran core makes it a potential scaffold for the design of host-guest systems and molecular receptors. While the dibenzofuran unit itself can act as a host for electron-deficient guest molecules through π-π interactions, the sulfonic acid group can provide a specific binding site for cationic or polar guests. The combination of these interactions could lead to receptors with high selectivity and affinity. Research on host-guest systems has shown that such interactions on the surface of nanoparticles can lead to significantly stronger binding affinities. nih.gov
Below is a table outlining the potential intermolecular interactions involving this compound in supramolecular assemblies.
| Interaction Type | Participating Groups | Potential Outcome |
| Hydrogen Bonding | Sulfonic acid group (-SO₃H) with suitable acceptors (e.g., amides, pyridines) | Formation of chains, sheets, or networks |
| π-π Stacking | Dibenzofuran aromatic rings with other aromatic systems | Formation of columnar or layered structures |
| Ion-Pairing | Sulfonate anion (-SO₃⁻) with cationic species | Formation of organic salts with defined structures |
| Host-Guest Interaction | Dibenzofuran cavity and sulfonic acid group with complementary guest molecules | Selective molecular recognition and binding |
Organic Electronics and Optoelectronic Materials
The field of organic electronics utilizes carbon-based materials in electronic devices. Dibenzofuran derivatives are a class of compounds that have been explored for such applications due to their rigid, planar structure and potential for functionalization, which can influence their electronic properties. However, specific research on this compound within this domain is notably limited.
Organic Light-Emitting Diodes (OLEDs) are devices that emit light when an electric current is passed through a thin film of organic material. avantama.com The efficiency and color of the emitted light are highly dependent on the molecular structure of the organic compounds used. cas.org While various dibenzofuran derivatives have been investigated as host materials or as part of emitter molecules in OLEDs, a detailed search of scientific literature and patent databases does not yield specific research findings or data on the integration of this compound into conjugated systems for OLED applications. General information on OLEDs highlights the importance of materials that can be processed into thin films and exhibit electroluminescent properties. avantama.com
Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs) are key areas of research in organic electronics. ossila.comtcichemicals.com OPVs convert sunlight into electricity using organic semiconductor materials, and their development is driven by the potential for low-cost, flexible, and lightweight solar cells. ossila.comrsc.org OFETs are fundamental components of organic integrated circuits and sensors. tcichemicals.com
The molecular design of materials for these applications is crucial for achieving high charge carrier mobility and suitable energy levels. While furan-containing polymers and other dibenzofuran derivatives have been subjects of theoretical and experimental studies for OPVs and OFETs, there is no specific information available in the reviewed literature regarding theoretical studies or design principles for the application of this compound in these devices. The sulfonic acid group would impart specific solubility and electronic characteristics that would theoretically influence device performance, but dedicated studies on this particular compound are not presently available.
Electrochromic materials can reversibly change their optical properties, such as color and transparency, when a voltage is applied. scispace.comdiva-portal.org This has led to their use in applications like smart windows, displays, and anti-glare mirrors. diva-portal.orgnih.govd-nb.info The performance of electrochromic devices is dependent on the properties of the electrochromic material, including its redox stability and color contrast between states. mdpi.com
Investigations into electrochromic polymers have included various heterocyclic compounds. However, a comprehensive review of the scientific literature reveals no specific studies or data on the development or application of this compound as an electrochromic material.
Theoretical and Computational Chemistry Studies
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic structure of Dibenzo[b,d]furan-3-sulfonic acid is fundamentally derived from the dibenzofuran (B1670420) core, a planar, aromatic system. The introduction of a sulfonic acid group (-SO₃H) at the 3-position significantly influences the electronic properties. The -SO₃H group is a strong electron-withdrawing group, which is expected to lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For the parent dibenzofuran, density functional theory (DFT) calculations have been performed to determine its electronic characteristics. These studies provide a baseline for understanding the sulfonated derivative. The HOMO and LUMO are delocalized across the aromatic rings, characteristic of such systems. The sulfonic acid group, due to its electron-withdrawing nature, will likely lead to a larger HOMO-LUMO gap compared to the parent dibenzofuran. This is because the -SO₃H group will stabilize the HOMO to a greater extent than the LUMO. A larger HOMO-LUMO gap suggests increased chemical stability and lower reactivity.
| Property | Parent Dibenzofuran (Calculated) | Expected for this compound |
| HOMO Energy | Lowered | Further Lowered |
| LUMO Energy | Lowered | Further Lowered |
| HOMO-LUMO Gap | Moderate | Increased |
| Electron Distribution | Delocalized over the aromatic system | Significant electron density drawn towards the -SO₃H group |
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
DFT is a powerful computational tool for determining the most stable three-dimensional structure (geometry optimization) and the total electronic energy of a molecule. For this compound, DFT calculations would predict a largely planar dibenzofuran core. The sulfonic acid group would be positioned at the 3-carbon, with the sulfur atom bonded to three oxygen atoms and the hydrogen atom of the hydroxyl group. The orientation of the S-O-H bond and the rotation around the C-S bond would be key conformational parameters determined through geometry optimization.
Energy calculations using DFT would provide the total electronic energy, which can be used to compare the relative stabilities of different conformers and to calculate thermodynamic properties such as enthalpy and Gibbs free energy.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
Computational chemistry allows for the prediction of various spectroscopic properties, providing valuable data for compound identification and characterization.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the electron-withdrawing sulfonic acid group is expected to cause a downfield shift (higher ppm values) for the protons and carbons in its vicinity on the aromatic ring. The symmetry of the parent dibenzofuran is broken by the substitution, leading to a more complex NMR spectrum with distinct signals for each unique proton and carbon.
IR Spectroscopy: Predicted IR spectra can help identify characteristic vibrational modes. For this compound, key predicted vibrational frequencies would include:
O-H stretching of the sulfonic acid group (typically broad, around 3200-3600 cm⁻¹)
S=O asymmetric and symmetric stretching (around 1350-1440 cm⁻¹ and 1150-1210 cm⁻¹, respectively)
C-S stretching (around 650-750 cm⁻¹)
Aromatic C-H and C=C stretching vibrations.
UV-Vis Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be predicted using time-dependent DFT (TD-DFT). The introduction of the sulfonic acid group is expected to cause a shift in the absorption maxima compared to dibenzofuran. While the exact effect (hypsochromic or bathochromic shift) would depend on the specific electronic transitions, the strong electron-withdrawing nature of the -SO₃H group is likely to perturb the π-electron system and alter the absorption spectrum.
| Spectroscopic Technique | Predicted Key Features for this compound |
| ¹H NMR | Downfield shifts for protons near the -SO₃H group. Complex splitting patterns due to loss of symmetry. |
| ¹³C NMR | Downfield shifts for carbons bonded to or near the -SO₃H group. Unique signals for each carbon. |
| IR | Characteristic peaks for O-H, S=O, and C-S stretching, in addition to aromatic ring vibrations. |
| UV-Vis | Shift in absorption maxima compared to dibenzofuran due to perturbation of the π-system by the -SO₃H group. |
Computational Mechanistic Investigations of Reactions
Computational chemistry can be employed to study the mechanisms of reactions involving this compound. For example, the sulfonation of dibenzofuran to form this compound can be investigated to determine the most likely reaction pathway and the structure of transition states. numberanalytics.com Aromatic sulfonic acids are known to undergo reactions such as desulfonation, electrophilic aromatic substitution, and nucleophilic substitution. numberanalytics.com DFT calculations can be used to model the energy profiles of these reactions, identifying intermediates and transition states, and thereby providing insights into the reaction kinetics and thermodynamics.
Molecular Dynamics Simulations for Understanding Conformational Dynamics and Intermolecular Interactions
Molecular dynamics (MD) simulations can provide a detailed picture of the behavior of this compound in different environments, such as in solution. MD simulations of related aromatic sulfonic acids have been used to study their aggregation behavior and interaction with solvents. researchgate.net For this compound in an aqueous solution, MD simulations could reveal:
Conformational Dynamics: The flexibility of the sulfonic acid group, including the rotation around the C-S bond and the orientation of the O-H group.
Solvation Shell: The arrangement of water molecules around the polar sulfonic acid group and the nonpolar dibenzofuran core.
Intermolecular Interactions: The formation of hydrogen bonds between the sulfonic acid group and water molecules, as well as potential π-π stacking interactions between the dibenzofuran rings of adjacent molecules.
Quantitative Structure-Property Relationship (QSPR) Studies (Non-Biological)
For this compound, QSPR models could be developed to predict properties such as:
Boiling point
Vapor pressure
Solubility
Partition coefficient (logP)
These models would use a set of calculated molecular descriptors, including constitutional, topological, and quantum chemical parameters, to establish a mathematical relationship with the property of interest. Such models are valuable for predicting the properties of new or untested compounds, reducing the need for extensive experimental measurements.
Advanced Analytical Methodologies Utilizing Dibenzo B,d Furan 3 Sulfonic Acid
Chromatographic Applications (e.g., as a Stationary Phase Modifier or Derivatizing Agent)
The unique structure of Dibenzo[b,d]furan-3-sulfonic acid lends itself to potential applications in liquid chromatography, primarily as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (HPLC) or as a functional component of a stationary phase.
As an ion-pairing reagent , this compound could be added to the mobile phase to enhance the retention and separation of cationic analytes on a nonpolar stationary phase (e.g., C18). The sulfonic acid group exists as an anion over a wide pH range, allowing it to form a neutral ion pair with positively charged sample components. The hydrophobic dibenzofuran (B1670420) moiety of this ion pair would then interact more strongly with the reversed-phase stationary phase, leading to increased retention. This approach is particularly useful for the analysis of basic compounds that exhibit poor retention on traditional reversed-phase columns.
The table below illustrates the hypothetical effect of using an aromatic sulfonic acid like this compound as an ion-pairing reagent on the retention of a model cationic analyte.
| Chromatographic Conditions | Analyte | Expected Retention Time (min) | Peak Shape |
| Reversed-Phase C18, Acetonitrile (B52724)/Water Mobile Phase | Cationic Analyte | 2.5 | Poor (Tailing) |
| Reversed-Phase C18, Acetonitrile/Water Mobile Phase with this compound | Cationic Analyte | 8.1 | Improved (Symmetrical) |
While less common, the sulfonic acid functionality also suggests its potential use in the synthesis of strong cation-exchange (SCX) stationary phases . In this context, the dibenzofuran sulfonic acid moiety would be chemically bonded to a solid support, such as silica (B1680970) or a polymer matrix. The resulting stationary phase would possess a fixed negative charge, enabling the separation of cationic species based on their charge and affinity for the sulfonate groups.
As a derivatizing agent , the sulfonyl chloride precursor to this compound, namely Dibenzo[b,d]furan-3-sulfonyl chloride, could be employed. This reactive compound could be used to "tag" analytes containing primary or secondary amine groups. The resulting sulfonamide is typically a stable, readily detectable derivative, which can improve the chromatographic properties and detection limits of the original analyte, particularly for techniques like HPLC with UV or fluorescence detection, or mass spectrometry.
Development of Chemical Sensors for Specific Analytes (Non-Biological)
The development of chemical sensors for the detection of non-biological analytes often relies on materials that exhibit a measurable response to the presence of a target molecule. The dibenzofuran structure within this compound is a polycyclic aromatic hydrocarbon (PAH) derivative, a class of compounds known for their fluorescence properties. This intrinsic fluorescence could potentially be harnessed for sensor development.
For instance, a sensor could be designed where the fluorescence of this compound, or a polymer incorporating this moiety, is quenched or enhanced upon interaction with a specific analyte. This interaction could be based on electrostatic interactions involving the sulfonic acid group or π-π stacking interactions with the aromatic dibenzofuran system. Such sensors could be tailored for the detection of metal ions or other organic molecules in environmental or industrial samples.
The table below outlines a hypothetical chemical sensor design utilizing this compound for the detection of a generic polyaromatic analyte.
| Sensor Component | Function | Analyte Interaction Mechanism | Signal Transduction |
| This compound (Immobilized) | Recognition Element & Fluorophore | π-π stacking with analyte | Fluorescence Quenching |
| Solid Support (e.g., glass slide, fiber optic) | Platform | Immobilization of the recognition element | - |
| Light Source (e.g., LED, laser) | Excitation | Excites the fluorophore | - |
| Detector (e.g., photodiode, CCD) | Signal Measurement | Measures changes in fluorescence intensity | - |
Analytical Standards and Reference Materials (Purely Chemical)
While the parent compound, dibenzofuran, is available as a certified reference material for environmental analysis, the availability of this compound as a certified analytical standard is not as established. However, in a research or methods development context, a well-characterized, high-purity sample of this compound would be essential to serve as a reference material.
Its role as an analytical standard would be crucial for:
Method Validation: To confirm the accuracy, precision, and linearity of a newly developed analytical method for its quantification.
Identification and Confirmation: To verify the presence of the compound in a sample by comparing, for example, its retention time and mass spectrum with that of the known standard.
Quantitative Analysis: To create calibration curves for the accurate determination of its concentration in unknown samples.
The table below lists the key analytical parameters that would need to be certified for this compound to be considered a reliable analytical standard.
| Parameter | Method of Determination | Purpose |
| Purity | HPLC, Quantitative NMR (qNMR) | Ensures accuracy of quantitative measurements. |
| Identity | Mass Spectrometry, NMR Spectroscopy, IR Spectroscopy | Confirms the chemical structure. |
| Concentration (in solution) | Gravimetric preparation, Titration | Provides a known value for calibration. |
| Stability | Long-term and short-term stability studies | Defines storage conditions and shelf-life. |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The synthesis of Dibenzo[b,d]furan-3-sulfonic acid has traditionally relied on classical electrophilic aromatic substitution methods. However, future research is pivoting towards more efficient, selective, and environmentally benign strategies.
Modern synthetic efforts are focused on overcoming the limitations of traditional sulfonation, which often requires harsh reagents like fuming sulfuric acid and can lead to side products. libretexts.orgwikipedia.org Emerging research explores the use of novel catalytic systems that operate under milder conditions. For instance, the development of solid-supported reusable catalysts, such as silica-supported perchloric acid (SiO2/HClO4) or potassium bisulfate (SiO2/KHSO4), presents a greener alternative for the sulfonation of aromatic compounds. ajgreenchem.com These catalysts are easily separated from the reaction mixture by filtration and can be recycled multiple times, reducing waste and improving process economy. ajgreenchem.com
Another promising avenue is the use of ionic liquids as both solvent and catalyst for sulfonation reactions, which can lead to cleaner reactions and easier product isolation. organic-chemistry.org Furthermore, research into palladium-catalyzed methods, which have proven effective for creating the core dibenzofuran (B1670420) structure from precursors like 2-aryl phenols, could be adapted into one-pot procedures that combine ring formation with subsequent functionalization, including sulfonation. nih.govbiointerfaceresearch.com Visible-light-promoted synthesis is another eco-friendly method being explored for the creation of the dibenzofuran ring, which could be integrated into a multi-step synthesis of the target sulfonic acid. epa.gov
Table 1: Comparison of Traditional and Emerging Sulfonation Methodologies
| Feature | Traditional Sulfonation | Emerging Novel Pathways |
| Reagents | Concentrated or fuming H₂SO₄, SO₃, Chlorosulfuric acid | Solid acid catalysts (e.g., SiO₂/HClO₄), Ionic liquids, Mild sulfonating agents with catalytic activators |
| Conditions | High temperatures, often harsh and corrosive environments | Milder temperatures, solvent-free or unconventional solvent systems (e.g., microwave irradiation) |
| Advantages | Well-established, powerful reagent | Increased safety, catalyst recyclability, higher selectivity, reduced waste, lower energy consumption |
| Challenges | Waste disposal, reactor corrosion, low selectivity, by-product formation | Catalyst deactivation, higher initial catalyst cost, scalability of new methods |
| References | libretexts.orgwikipedia.org | ajgreenchem.comorganic-chemistry.org |
Development of Multifunctional Materials Incorporating the Compound
The unique combination of a rigid, π-conjugated dibenzofuran core and a hydrophilic, acidic sulfonic acid group makes this compound a prime candidate for the development of advanced multifunctional materials.
The inherent planarity and thermal stability of the dibenzofuran unit are properties sought after in organic electronics. mdpi.com Research has shown that dibenzofuran derivatives can serve as effective hole transport materials (HTMs) in devices like perovskite solar cells. mdpi.com The introduction of a sulfonic acid group could be leveraged to create self-doping polymers, enhancing conductivity, or to facilitate the creation of layered, self-assembled thin films with tailored optoelectronic properties.
Furthermore, the sulfonic acid moiety is a powerful functional group known for its utility in a range of applications. capitalresin.com It can impart ion-exchange capabilities, making polymers incorporating this compound suitable for membranes in fuel cells or water purification systems. The surfactant properties endowed by the sulfonic acid group could be combined with the dibenzofuran scaffold to design novel detergents or dispersing agents. capitalresin.com Additionally, materials like sulfonated graphene have demonstrated exceptional ability to adsorb persistent aromatic pollutants from water, suggesting that polymers or composites containing this compound could be developed as high-capacity sorbents for environmental remediation. mdpi.com
Table 2: Potential Applications of Multifunctional Materials Based on this compound
| Application Area | Key Property from Dibenzofuran Core | Key Property from Sulfonic Acid Group | Potential Material |
| Organic Electronics | π-conjugation, Planarity, Thermal Stability | Self-assembly, Polarity control, Dopant site | Conductive polymers, Hole transport layers, Sensor materials |
| Energy | Chemical Resistance, Rigidity | Proton conductivity, Ion-exchange | Fuel cell membranes, Flow battery components |
| Environmental | High Surface Area (in polymers) | Strong acidity, Adsorption site for pollutants | Recyclable catalysts, Adsorbents for water purification |
| Specialty Chemicals | Chromophore Structure | Water solubility, Dye-fiber binding | Wash-fast dyes, Pigments, Surfactants |
| References | mdpi.com | capitalresin.commdpi.com | - |
Integration with Flow Chemistry and Automated Synthesis
The transition from batch manufacturing to continuous flow chemistry offers significant advantages in safety, efficiency, and scalability, particularly for energetic or hazardous reactions like sulfonation. The integration of this compound synthesis into flow chemistry platforms is a key area for future research.
Flow reactors, with their high surface-area-to-volume ratios, allow for superior control over reaction temperature and mixing, mitigating the risks associated with the highly exothermic nature of sulfonation. google.com This enhanced control can lead to higher yields, improved selectivity, and a safer operating environment. Patents have already described the use of continuous-flow microreactors for the sulfonation of other aromatic compounds, demonstrating the feasibility of this approach. google.com
Automated synthesis systems built around flow reactors can further enhance production. nih.gov These systems allow for precise control over reagent addition, reaction time, and temperature, while integrating real-time monitoring and feedback loops. An automated process for producing aryl sulfonyl chlorides, a related class of compounds, has shown significant improvements in consistency and spacetime yield. nih.gov Applying this technology to this compound could enable on-demand, scalable production and facilitate rapid screening of reaction conditions to optimize the synthesis of derivatives.
Table 3: Comparison of Batch vs. Flow Synthesis for Sulfonation
| Parameter | Batch Synthesis | Flow Synthesis |
| Heat Transfer | Poor; risk of localized hotspots | Excellent; rapid heat dissipation |
| Safety | Higher risk due to large reagent volumes and poor heat control | Inherently safer due to small reaction volumes and superior control |
| Mixing | Often inefficient, leading to concentration gradients | Highly efficient and rapid |
| Scalability | Difficult; requires complete re-engineering | Simple; "scaling-out" by running reactors in parallel or for longer times |
| Process Control | Manual or semi-automated, slow response | Fully automated, real-time control and optimization |
| References | wikipedia.org | google.comnih.gov |
Advanced Computational Design of Derivatives with Tailored Properties
Computational chemistry provides powerful predictive tools to accelerate the discovery and design of new molecules, bypassing costly and time-consuming trial-and-error synthesis. The use of advanced computational methods, particularly Density Functional Theory (DFT), is poised to guide the development of this compound derivatives with precisely tailored properties.
DFT calculations can reliably predict the geometric and electronic structures of molecules. mdpi.comresearchgate.net For derivatives of this compound, this means researchers can computationally screen large virtual libraries of compounds to identify candidates with optimal properties for specific applications. For example, in designing new materials for organic electronics, DFT can be used to calculate the HOMO and LUMO energy levels, which are critical for charge transport. mdpi.com This allows for the in-silico design of molecules with energy levels perfectly matched for use in solar cells or OLEDs.
Similarly, computational models can predict the adsorption energies of these molecules onto surfaces, guiding the design of new sorbents for environmental applications. mdpi.commdpi.com For catalytic applications, DFT can elucidate reaction mechanisms, helping to design derivatives with enhanced activity and selectivity. By simulating how different functional groups attached to the dibenzofuran ring alter its electronic properties and steric profile, researchers can rationally design the next generation of materials. nih.govresearchgate.net
Table 4: Computational Methods and Their Predictive Power for Derivatives
| Computational Method | Predicted Property | Application Area |
| Density Functional Theory (DFT) | HOMO/LUMO energy levels, Electron density distribution, Bond energies | Organic electronics, Sensor design |
| Molecular Dynamics (MD) | Conformational changes, Diffusion rates, Interaction with solvents | Polymer properties, Membrane design |
| Quantitative Structure–Activity Relationship (QSAR) | Adsorption energies, Binding affinities, Biological activity | Environmental sorbents, Catalysis, Drug discovery |
| Ab-initio Molecular Dynamics (AIMD) | Dynamic adsorption processes, Reaction pathways | Surface science, Catalysis |
| References | mdpi.comresearchgate.net | nih.govmdpi.com |
Role in Circular Economy and Sustainable Chemical Processes
The principles of the circular economy—eliminating waste, circulating materials, and regenerating nature—are becoming central to the chemical industry. This compound and its derivatives are well-positioned to contribute to this paradigm shift through multiple avenues.
A primary opportunity lies in its use as a recyclable, heterogeneous acid catalyst. The sulfonic acid group is a strong Brønsted acid site. When the molecule is immobilized on a solid support or incorporated into a polymer matrix, it can function as a solid acid catalyst. This approach has been successfully demonstrated with sulfonated carbon materials derived from waste biomass, which are effective in reactions like cellulose (B213188) hydrolysis and biodiesel production. rsc.orgrsc.orgnih.gov Using an immobilized this compound catalyst would avoid the use of corrosive and difficult-to-recycle mineral acids like sulfuric acid, aligning with green chemistry principles. researchgate.net
Furthermore, the synthesis of the dibenzofuran core itself can be aligned with sustainable practices. Dibenzofurans are found in nature, and research into their biosynthesis is ongoing. nih.gov Lignin (B12514952), a major component of biomass, is a potential renewable feedstock for aromatic chemicals, including phenols that could serve as precursors for dibenzofuran synthesis. Developing pathways from bio-based sources to this compound would create a truly circular and sustainable value chain, transforming a compound of interest into a key enabler of green technology. researchgate.net
Table 5: Contribution of this compound to a Circular Economy
| Circular Economy Principle | Application of this compound | Sustainable Advantage |
| Eliminate Waste & Pollution | Use as a recyclable solid acid catalyst | Replaces single-use, corrosive liquid acids; reduces waste streams. |
| Circulate Products & Materials | Synthesis from renewable, bio-based feedstocks (e.g., lignin derivatives) | Reduces reliance on fossil fuels for chemical production. |
| Regenerate Nature | Development as a sorbent for removing persistent organic pollutants | Contributes to the remediation of contaminated water sources. |
| References | rsc.orgrsc.orgnih.gov | nih.govresearchgate.net |
Q & A
Q. What are the established synthetic routes for dibenzo[b,d]furan-3-sulfonic acid, and what are the critical reaction parameters?
The synthesis typically involves sulfonation of dibenzo[b,d]furan using a sulfur trioxide-pyridine complex. This method ensures regioselective sulfonation at the 3-position. Critical parameters include reaction temperature (optimized between 0–25°C), stoichiometric control of the sulfonating agent, and inert atmosphere conditions to prevent side reactions. Post-synthesis purification via silica gel chromatography is recommended to isolate the sulfonic acid derivative efficiently .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) is essential for structural elucidation, particularly to confirm sulfonic acid group placement. Mass spectrometry (MS) provides molecular weight validation, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies sulfonic acid S=O stretching bands (~1350–1200 cm⁻¹). High-Performance Liquid Chromatography (HPLC) ensures purity, especially when handling hygroscopic or polar derivatives .
Q. What are the common challenges in purifying this compound, and how can they be methodologically addressed?
Challenges include high polarity (leading to poor silica gel retention) and hygroscopicity. Reverse-phase chromatography (C18 columns) or ion-exchange resins improve separation. For hygroscopic derivatives, lyophilization or anhydrous solvent systems (e.g., dry dichloromethane) are advised. Safety protocols, such as handling explosive intermediates (e.g., diazo compounds) in well-ventilated hoods, are critical .
Q. What are the key solubility properties of this compound, and how do they impact experimental design in aqueous systems?
The sulfonic acid group confers high water solubility, facilitating use in aqueous-phase reactions or biological assays. However, solubility in organic solvents (e.g., DMSO, methanol) is limited. Pre-solubilization in water followed by dilution into buffer systems (pH 7–9) is recommended for bioactivity studies. Precipitation issues in acidic conditions require pH optimization .
Advanced Research Questions
Q. How do structural modifications at the sulfonic acid group influence the compound's bioactivity in COX inhibition studies?
Substituents like alkyl or fluoro groups at the sulfonic acid moiety alter electronic and steric properties, impacting COX-1/2 binding. For example, fluorination enhances metabolic stability and membrane permeability, as seen in dibenzo[b,d]thiophene derivatives, which showed higher COX-1 selectivity (Table 5 in ). Sulfonic acid deprotonation at physiological pH may also affect ionic interactions with enzyme active sites .
Q. What computational approaches are utilized to predict the binding affinity of this compound derivatives with target enzymes?
Molecular docking studies (e.g., AutoDock Vina, Schrödinger Suite) evaluate interactions with COX-1/2 or other targets. Protocols include energy minimization of ligands, grid box placement around catalytic sites (e.g., COX-1 Tyr-385), and scoring functions (e.g., MM-GBSA). Comparative analysis of binding poses for sulfonic acid vs. carboxylate derivatives reveals differences in hydrogen bonding and hydrophobic interactions .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
SAR studies highlight the importance of substituent size and polarity. For instance, bulky alkyl groups at the dibenzofuran core reduce COX-2 affinity, improving COX-1 selectivity. Fluorine substitution at the 4-position increases electron-withdrawing effects, enhancing sulfonic acid dissociation and ionic interactions. Systematic variation of substituents followed by in vitro IC₅₀ assays and docking validation refines selectivity profiles .
Q. Are there contradictions in reported bioactivity data for dibenzo[b,d]furan derivatives, and how can they be resolved?
Discrepancies in COX-1/2 binding affinities (e.g., compound 66 in showing dual affinity vs. others with COX-1 selectivity) arise from assay conditions (e.g., enzyme isoform purity, buffer pH). Resolution involves standardized enzymatic assays (e.g., ovine COX-1/human COX-2 comparisons) and orthogonal methods like cellular prostaglandin E₂ inhibition studies. Meta-analysis of structural data (e.g., crystallographic PDB entries) clarifies binding mode inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
